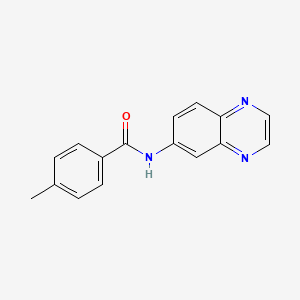

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-N-(6-quinoxalinyl)benzenecarboxamide” is a chemical compound with the CAS number 551931-33-0 . It is also known by the synonym "4-methyl-N-(quinoxalin-6-yl)benzamide" .

Molecular Structure The molecular formula for this compound is C16H13N3O , which means it consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight is 263.29 .

Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activity

Compounds related to 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide have been synthesized and studied for their antibacterial activities. For instance, a series of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives demonstrated potent inhibitory activity against different bacterial strains, suggesting their potential as antibacterial agents (Murthy et al., 2011). Furthermore, new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been evaluated for in vitro antituberculosis activity, revealing significant effects on Mycobacterium tuberculosis, indicating their promise as anti-Mycobacterium tuberculosis agents (Jaso et al., 2005).

Antiviral Activities

Quinazolin-4(3H)-one derivatives, related to the quinoxaline framework, have been explored for antiviral activities against a range of viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, and Venezuelan equine encephalitis viruses. The study found that certain derivatives exhibited inhibitory effects, showcasing their potential in antiviral therapy (Selvam et al., 2007).

Cancer Research

In the realm of cancer research, specific analogs of this compound have been investigated for their anti-cancer properties. For example, certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activity against various cancer cell lines, indicating their potential in cancer chemotherapy (Deady et al., 2003).

Anti-inflammatory and Analgesic Properties

Compounds containing the quinoxaline moiety have been reported to possess significant anti-inflammatory and analgesic properties. This includes the design and synthesis of new H4 receptor ligands with potent in vivo anti-inflammatory effects, which could be beneficial for treating conditions associated with inflammation (Smits et al., 2008).

Neuroprotection

The neuroprotective effects of quinoxaline derivatives have been demonstrated in studies targeting cerebral ischemia. Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline have shown potent inhibitory actions against glutamate receptors, offering protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990).

Propriétés

IUPAC Name |

4-methyl-N-quinoxalin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDSHLYEYRMLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2969290.png)

![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)

![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)

![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)

![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)

![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)

![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)